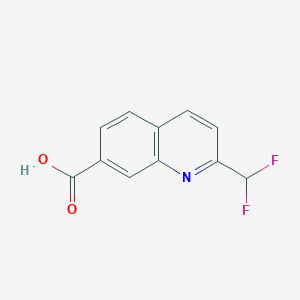![molecular formula C9H10N2OS B2452566 [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol CAS No. 1400539-92-5](/img/structure/B2452566.png)
[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. The compound was first synthesized in the 1970s and has since been used to study the mechanisms of Parkinson's disease and to develop new treatments for the condition.
Scientific Research Applications
Synthesis and Chemical Reactions
- Self-Condensation Processes : N-Substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols, related to the chemical , undergo self-condensation to produce bis(thienopyrrolyl)methanes, showcasing their potential in organic synthesis and polymer chemistry (Torosyan et al., 2018).
- Formation of Heterocyclic Compounds : The molecule has relevance in the synthesis of various heterocyclic compounds, which are significant in pharmaceutical and medicinal chemistry. This is evidenced by the synthesis processes involving similar thiazole and pyrrole derivatives (Ande, 2012).
- Molecular Aggregation Studies : Similar compounds have been studied for their molecular aggregation behaviors in different solvents, which is crucial for understanding their physical and chemical properties in various environments (Matwijczuk et al., 2016).
Applications in Material Science
- Polymer Formation : The compound's derivatives are used in the production of polymers. For instance, treatment with N-bromosuccinimide can lead to the formation of polymers insoluble in organic solvents, hinting at applications in material sciences and engineering (Torosyan et al., 2019).
Biological and Medicinal Research
- Antimicrobial Properties : Derivatives of the compound have been studied for their antimicrobial activities, suggesting potential applications in developing new therapeutic tools and antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance (Hublikar et al., 2019).
Structural and Spectroscopic Analysis
- Crystallography and Spectroscopy : There's research focusing on the structural characterization of related compounds, which is fundamental in the development of new chemical entities for various applications. This includes studies on crystalline structures and spectroscopic properties (Zhu et al., 2014).
Synthetic Chemistry Applications
- Synthetic Chemistry : The compound and its derivatives play a crucial role in synthetic chemistry, serving as intermediates or reactants in the synthesis of complex molecules. This includes their use in the synthesis of various bi-heterocyclic compounds with potential pharmacological applications (Abbasi et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such asEnoyl ACP Reductase and Dihydrofolate Reductase (DHFR) . These enzymes play crucial roles in fatty acid synthesis and DNA synthesis, respectively.
Biochemical Pathways
The inhibition of Enoyl ACP Reductase and DHFR can affect multiple biochemical pathways. For instance, the inhibition of Enoyl ACP Reductase disrupts fatty acid synthesis, which is essential for cell membrane formation. On the other hand, DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. Therefore, its inhibition can disrupt DNA synthesis .
Result of Action
The inhibition of the aforementioned enzymes can lead to a variety of cellular effects. For instance, the disruption of fatty acid synthesis can affect the integrity of the cell membrane, while the inhibition of DNA synthesis can halt cell division . These effects can be beneficial in the context of treating diseases like cancer, where uncontrolled cell division is a major problem.
properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-7-8(6-12)13-9(10-7)11-4-2-3-5-11/h2-5,12H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQWDSJXKZJLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

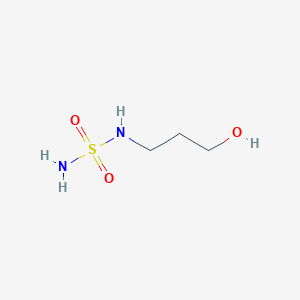
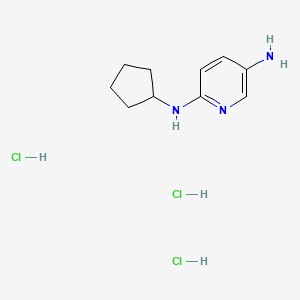
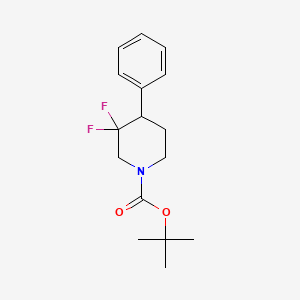
![4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid](/img/structure/B2452488.png)

![N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2452490.png)


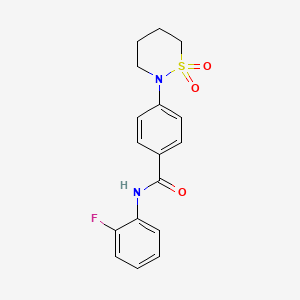
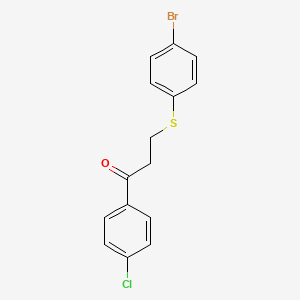
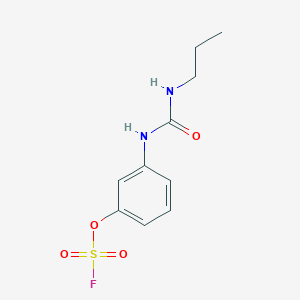
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2452501.png)

